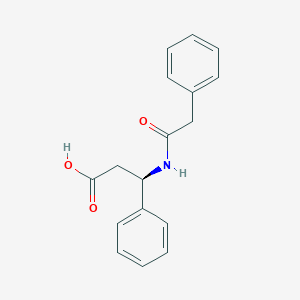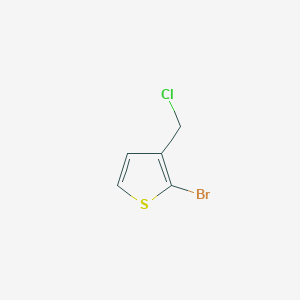
Ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C8H16F6O6S2Si2. It is known for its unique structure, which includes two dimethylsilanediyl groups and two trifluoromethanesulfonate groups. This compound is often used in research and industrial applications due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) typically involves the reaction of ethane-1,2-diylbis(dimethylsilanediyl) with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate groups. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
In an industrial setting, the production of ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) involves large-scale reactors with precise temperature and pressure controls. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure complete conversion and purity .
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate groups can be substituted with other nucleophiles, such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form silane derivatives.
Oxidation Reactions: It can undergo oxidation to form siloxane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide at room temperature.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used in non-polar solvents.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted silanes.
Reduction Reactions: The major products are silane derivatives.
Oxidation Reactions: The major products are siloxane derivatives.
Scientific Research Applications
Ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: It is explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: The compound is used in the production of specialty polymers and materials with unique properties
Mechanism of Action
The mechanism of action of ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) involves the activation of the trifluoromethanesulfonate groups, which can act as leaving groups in substitution reactions. The dimethylsilanediyl groups provide stability and facilitate the formation of carbon-silicon bonds. The compound can interact with various molecular targets, including nucleophiles and electrophiles, through its reactive sites .
Comparison with Similar Compounds
Similar Compounds
- Ethane-1,2-diylbis(dimethylsilanediyl) bis(methanesulfonate)
- Ethane-1,2-diylbis(dimethylsilanediyl) bis(benzenesulfonate)
- Ethane-1,2-diylbis(dimethylsilanediyl) bis(toluenesulfonate)
Uniqueness
Ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) is unique due to the presence of trifluoromethanesulfonate groups, which are highly reactive and provide distinct chemical properties compared to other sulfonate derivatives. This makes it particularly useful in applications requiring high reactivity and stability .
Properties
Molecular Formula |
C8H16F6O6S2Si2 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
[2-[dimethyl(trifluoromethylsulfonyloxy)silyl]ethyl-dimethylsilyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C8H16F6O6S2Si2/c1-23(2,19-21(15,16)7(9,10)11)5-6-24(3,4)20-22(17,18)8(12,13)14/h5-6H2,1-4H3 |
InChI Key |
QCUMFPPSBDIRHG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CC[Si](C)(C)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
![tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13133573.png)
![Dodecanamide,N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B13133579.png)
![9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-](/img/structure/B13133583.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)




